physicochemical properties of 3-Chloro-4-hydroxybenzonitrile
physicochemical properties of 3-Chloro-4-hydroxybenzonitrile
Technical Whitepaper: Physicochemical Profiling of 3-Chloro-4-hydroxybenzonitrile
Executive Summary
3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3) serves as a critical halogenated aromatic building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1][2] Characterized by the dual presence of an electron-withdrawing nitrile group and an ortho-chlorine substituent, this compound exhibits enhanced acidity compared to unsubstituted phenols, influencing its reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and spectral characteristics for researchers in drug discovery and process chemistry.
Molecular Architecture & Identification
The molecule features a trisubstituted benzene ring where the nitrile (CN) and hydroxyl (OH) groups are para to each other, with a chlorine atom ortho to the hydroxyl. This "push-pull" electronic structure—where the phenolic oxygen donates electron density while the nitrile and chlorine withdraw it—creates a unique dipole moment and reactivity profile useful for liquid crystal mesogens and enzyme inhibitors.[1]
| Parameter | Data |
| IUPAC Name | 3-Chloro-4-hydroxybenzonitrile |
| Common Synonyms | 2-Chloro-4-cyanophenol; 4-Cyano-2-chlorophenol |
| CAS Registry Number | 2315-81-3 |
| Molecular Formula | C₇H₄ClNO |
| Molecular Weight | 153.57 g/mol |
| SMILES | C1=CC(=C(C=C1C#N)Cl)O |
| InChI Key | CRYPJUOSZDQWJZ-UHFFFAOYSA-N |
Thermodynamic & Physical Constants
The physical state and stability of 3-Chloro-4-hydroxybenzonitrile are dictated by strong intermolecular hydrogen bonding (OH[1]···N≡C) and π-stacking interactions.[1]
| Property | Value / Range | Context & Causality |
| Melting Point | 150 – 154 °C | High MP relative to MW indicates strong crystal lattice energy driven by H-bonding.[1] |
| Boiling Point | ~266 °C (Predicted) | Decomposition often occurs prior to boiling at atmospheric pressure.[1] |
| pKa (Acid Dissociation) | 6.37 ± 0.18 (Predicted) | Significantly more acidic than phenol (pKa ~10) due to inductive stabilization of the phenoxide anion by -Cl and -CN groups.[1] |
| LogP (Octanol/Water) | 2.2 – 2.5 (Computed) | Moderate lipophilicity; suitable for traversing biological membranes but retains aqueous solubility at high pH.[1] |
| Density | ~1.41 g/cm³ | High density attributed to the heavy halogen atom.[1] |
Spectral Characterization
Accurate identification relies on distinct spectral fingerprints.[1] The nitrile stretch and the specific aromatic coupling pattern are diagnostic.[1]
Infrared Spectroscopy (FT-IR)
-
Nitrile (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ . This is the most reliable diagnostic peak.
-
Hydroxyl (O-H): Broad absorption at 3200–3500 cm⁻¹ (H-bonded).[1]
-
Aromatic (C=C): Skeletal vibrations at 1450–1600 cm⁻¹ .[1]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (favored for solubility and preventing OH exchange broadening)
-
δ ~11.0–11.5 ppm (1H, s, br): Phenolic hydroxyl proton. Shift varies with concentration and solvent.[1][3]
-
δ ~7.85 ppm (1H, d, J=2.0 Hz): H2 proton (ortho to Cl/CN). The most deshielded aromatic proton due to proximity to two electron-withdrawing groups.[1]
-
δ ~7.65 ppm (1H, dd, J=8.5, 2.0 Hz): H6 proton. Shows meta-coupling to H2 and ortho-coupling to H5.[1]
-
δ ~7.15 ppm (1H, d, J=8.5 Hz): H5 proton (ortho to OH). Shielded relative to others due to the electron-donating resonance effect of the oxygen.[1]
Synthetic Pathways & Process Logic
Two primary routes exist: direct electrophilic chlorination (industrial) and demethylation (high-precision lab synthesis).[1]
Method A: Direct Chlorination (Industrial Route)
This method utilizes the ortho-directing power of the hydroxyl group on 4-hydroxybenzonitrile.[1]
-
Reagents: Sulfuryl chloride (
) or Chlorine gas ( ).[1] -
Conditions: Glacial acetic acid or chlorinated solvents at 20–40°C.[1]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The -OH group activates the ortho position.[1] The -CN group deactivates meta positions, reinforcing regioselectivity to the 3-position.[1]
Method B: Demethylation (Laboratory Route)
Used when high purity is required, avoiding over-chlorination byproducts.[1]
-
Reagent: Boron Tribromide (
) in Dichloromethane (DCM).[1][4] -
Protocol:
-
Dissolve precursor in dry DCM under
.[1] -
Cool to -78°C; add
dropwise (preventing exotherm). -
Warm to RT and stir (cleaves methyl ether).
-
Quench with water (hydrolyzes borate intermediate).
-
Figure 1: Comparison of the direct chlorination route (industrial) versus the demethylation route (laboratory precision).
Applications & Downstream Chemistry
3-Chloro-4-hydroxybenzonitrile is not merely an endpoint; it is a scaffold for bioactive entities.[1]
-
Nitrile Herbicides: It serves as a structural analog and precursor in the synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) class herbicides.[1] The nitrile group is essential for the mode of action (inhibition of photosynthesis in photosystem II).
-
Liquid Crystals: The rigid, rod-like structure provided by the benzonitrile core is ideal for nematic liquid crystal mixtures.[1] The chlorine substituent modifies the dielectric anisotropy and melting characteristics of the mesogen.[1]
-
Pharmaceutical Intermediates: The compound undergoes hydrolysis to form 3-chloro-4-hydroxybenzoic acid , a building block for various enzyme inhibitors.[1] Additionally, the nitrile can be reduced to an amine (3-chloro-4-hydroxybenzylamine) for neurological drug development.[1]
Handling, Safety & Stability (HSE)
Researchers must treat this compound as a hazardous irritant.
-
GHS Classification:
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. It is stable under normal conditions but sensitive to strong oxidizing agents.[1]
-
Disposal: As a halogenated organic, it must be disposed of via high-temperature incineration equipped with a scrubber for HCl/NOx gases.[1]
References
-
Biosynth. (2025).[1][4] 3-Chloro-4-hydroxybenzonitrile - Product Data & Safety. Retrieved from .[1]
-
PubChem. (2025).[1] Compound Summary: 3-Chloro-4-hydroxybenzonitrile (CID 2735739).[1][5] National Library of Medicine.[1] Retrieved from .[1]
-
ChemicalBook. (2025).[1][4] Synthesis and Spectral Data for CAS 2315-81-3. Retrieved from .[1][4]
-
Google Patents. (2014).[1] Process for the preparation of hydroxybenzonitrile derivatives. Patent WO2014186981A1.[1] Retrieved from .[1]
-
Cheméo. (2025).[1][4] Predicted Thermodynamic Properties of Chlorinated Benzonitriles. Retrieved from .[1]
Sources
- 1. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-hydroxybenzonitrile | 2315-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. 3-CHLORO-4-HYDROXYBENZONITRILE | 2315-81-3 [chemicalbook.com]
- 5. 3-Chloro-4-hydroxybenzonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
